molecular formula C6H8ClNO3 B13563965 Methyl2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate

Methyl2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate

Cat. No.: B13563965
M. Wt: 177.58 g/mol
InChI Key: WNCSZARZHFAXPM-UHFFFAOYSA-N
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Description

Methyl2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloromethyl-4,5-dihydro-1,3-oxazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction Reactions: Reduction of the ester group can yield alcohol derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Amino or thio derivatives of the oxazole ring.

    Oxidation: Oxazole derivatives with oxidized functional groups.

    Reduction: Alcohol derivatives of the original compound.

Scientific Research Applications

Methyl2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloromethyl group allows for covalent bonding with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    2-Chloromethyl-4,5-dihydro-1,3-oxazole: Lacks the ester group but shares the oxazole core.

    Methyl 2-chloromethyl-1,3-oxazole-5-carboxylate: Similar structure but without the dihydro component.

    2-Methyl-4,5-dihydro-1,3-oxazole-5-carboxylate: Similar structure but with a methyl group instead of chloromethyl.

Uniqueness

Methyl2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate is unique due to the presence of both the chloromethyl and ester groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions in various contexts.

Properties

Molecular Formula

C6H8ClNO3

Molecular Weight

177.58 g/mol

IUPAC Name

methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C6H8ClNO3/c1-10-6(9)4-3-8-5(2-7)11-4/h4H,2-3H2,1H3

InChI Key

WNCSZARZHFAXPM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN=C(O1)CCl

Origin of Product

United States

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